molecular formula C6H10CaO3 B1588190 Calcium 4-methyl-2-oxovalerate CAS No. 51828-95-6

Calcium 4-methyl-2-oxovalerate

Cat. No.: B1588190
CAS No.: 51828-95-6
M. Wt: 170.22 g/mol
InChI Key: YJAKVPKJJMFDNW-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Calcium 4-methyl-2-oxovalerate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with enzymes such as branched-chain amino acid aminotransferase, which catalyzes the transamination of leucine to produce this compound. Additionally, it can be further metabolized by branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA . These interactions are crucial for maintaining amino acid balance and energy production in cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, this compound can modulate the expression of genes involved in amino acid metabolism and energy production. Its impact on cellular metabolism includes the regulation of glycolysis and the tricarboxylic acid cycle, contributing to overall cellular energy homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to branched-chain amino acid aminotransferase, facilitating the transamination reaction that converts leucine to 4-methyl-2-oxovaleric acid . Furthermore, it acts as a substrate for the branched-chain α-keto acid dehydrogenase complex, leading to the production of isovaleryl-CoA. These interactions are essential for the proper functioning of the leucine degradation pathway and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture . Long-term studies have shown that its effects on cellular function can vary, with prolonged exposure leading to alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to support normal metabolic functions and energy production . At higher doses, it can lead to toxic effects, including disruptions in amino acid metabolism and potential oxidative stress. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathway of leucine degradation. It is produced from leucine through the action of branched-chain amino acid aminotransferase and is further metabolized by the branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA . This pathway is essential for the production of energy and the regulation of amino acid levels in the body.

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and is distributed to various cellular compartments where it participates in metabolic reactions . Its localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, as it participates in metabolic reactions within these compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, ensuring its proper function in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 4-methyl-2-oxovalerate typically involves the reaction of 4-methyl-2-oxovaleric acid with calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

2C6H10O3+Ca(OH)2Ca(C6H9O3)2+2H2O2 \text{C}_6\text{H}_{10}\text{O}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_6\text{H}_9\text{O}_3\text{)}_2 + 2 \text{H}_2\text{O} 2C6​H10​O3​+Ca(OH)2​→Ca(C6​H9​O3​)2​+2H2​O

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Calcium 4-methyl-2-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

Calcium 4-methyl-2-oxovalerate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Calcium alpha-ketoisocaproate
  • Calcium alpha-oxoisocaproate
  • Calcium 2-keto-4-methylvalerate

Uniqueness

Calcium 4-methyl-2-oxovalerate is unique due to its specific structure and role in leucine metabolism. Unlike other similar compounds, it has a distinct methyl group at the fourth position, which influences its reactivity and interaction with enzymes .

Properties

CAS No.

51828-95-6

Molecular Formula

C6H10CaO3

Molecular Weight

170.22 g/mol

IUPAC Name

calcium;4-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3.Ca/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);

InChI Key

YJAKVPKJJMFDNW-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2]

Canonical SMILES

CC(C)CC(=O)C(=O)O.[Ca]

51828-95-6

Related CAS

816-66-0 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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